1-(Dimethylamino)pent-1-en-3-one
Description
Properties
CAS No. |
6137-82-2 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-(dimethylamino)pent-1-en-3-one |
InChI |
InChI=1S/C7H13NO/c1-4-7(9)5-6-8(2)3/h5-6H,4H2,1-3H3 |
InChI Key |
HPBKASIYSDDWNK-UHFFFAOYSA-N |
SMILES |
CCC(=O)C=CN(C)C |
Canonical SMILES |
CCC(=O)C=CN(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The dimethylamino group distinguishes 1-(Dimethylamino)pent-1-en-3-one from other α,β-unsaturated ketones. Below is a comparison with two critical analogues:
1-(4-Methoxyphenyl)pent-1-en-3-one (CAS 104-27-8)
- Structure: Contains a methoxyphenyl (-C₆H₄-OCH₃) substituent instead of dimethylamino.
- Regulatory Status: Removed from the EU’s approved flavouring substances list due to unresolved genotoxicity concerns .
- Toxicity Profile: In vitro: Induces micronuclei (MN) via an aneugenic mechanism (chromosome missegregation) in human lymphocytes and TK6 cells .
1-(Dimethylamino)-4-methyl-1-penten-3-one (CAS 5782-56-9)
- Structure: Features a methyl group at the 4-position and dimethylamino at the 1-position.
- Physical Properties: Molecular Formula: C₈H₁₅NO Purity: ≥98% Storage: Stable under dry, cool conditions .
5-(Dimethylamino)pent-1-en-3-one (CAS 55867-10-2)
- Structure: Dimethylamino group at the 5-position.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Dimethylamino)pent-1-en-3-one, and how can retrosynthetic analysis improve pathway optimization?
- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can identify feasible precursors and intermediates. For example, disconnecting the α,β-unsaturated ketone moiety may suggest aldol condensation of a dimethylamino-substituted aldehyde with a ketone. Experimental validation should include monitoring reaction kinetics and optimizing catalysts (e.g., acid/base conditions) to enhance yield. Characterization via NMR and IR spectroscopy is critical to confirm regioselectivity and purity .
Q. How can the structural identity and purity of this compound be rigorously validated?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement can resolve bond lengths and angles. For example, the enone system typically shows a planar geometry with C=O and C=C bond lengths of ~1.22 Å and ~1.34 Å, respectively .
- Spectroscopy : H NMR should exhibit distinct signals for the dimethylamino group (δ ~2.8–3.2 ppm) and conjugated protons (δ ~6.5–7.5 ppm for vinyl protons). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks matching the theoretical mass (e.g., m/z 153.1154 for CHNO) .
Q. What standardized protocols exist for assessing the mutagenic potential of α,β-unsaturated ketones like this compound?
- Methodological Answer : Follow OECD Guideline 471 using Ames tests in Salmonella Typhimurium strains (TA98, TA100, TA1535, TA1537, TA102) with and without metabolic activation (S9-mix). Key steps:
- Dose range : 0.1–5000 µg/plate in triplicate.
- Controls : Negative (solvent) and positive (e.g., sodium azide for TA100).
- Data interpretation : A ≥2-fold increase in revertant colonies indicates mutagenicity. Example results:
| Strain | S9-Mix | Revertants (Mean ± SD) | Conclusion |
|---|---|---|---|
| TA98 | – | 25 ± 3 | Negative |
| TA100 | + | 120 ± 15 | Inconclusive (requires retesting) |
Advanced Research Questions
Q. How can conflicting mutagenicity data between bacterial reverse mutation assays and mammalian cell genotoxicity studies be resolved for this compound?
- Methodological Answer : Discrepancies may arise from metabolic differences (e.g., S9-mix vs. endogenous enzymes). Perform follow-up studies:
- Comet assay : Detect DNA strand breaks in human hepatocytes (HepG2).
- CYP450 inhibition assays : Identify metabolic pathways altering toxicity.
- Structure-activity relationships (SAR) : Compare with analogs (e.g., 1-(4-methoxyphenyl)pent-1-en-3-one) to isolate electronic effects of the dimethylamino group .
Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (FMOs) to identify electrophilic sites (LUMO localization at β-carbon).
- Molecular dynamics (MD) simulations : Simulate solvent effects (e.g., acetonitrile vs. water) on reaction barriers.
- Validation : Compare predicted activation energies with experimental kinetic data from stopped-flow spectroscopy .
Q. How can high-resolution synchrotron data improve the accuracy of charge-density analysis in this compound crystals?
- Methodological Answer : Collect data at λ = 0.5 Å (25 keV) with a CCD detector. Use multipole refinement in programs like MoPro to model electron density. Key parameters:
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts).
- Topological analysis : Calculate Laplacian (∇²ρ) at bond critical points to assess covalent vs. ionic character. Example results:
| Bond | ρ (eÅ⁻³) | ∇²ρ (eÅ⁻⁵) |
|---|---|---|
| C=O | 2.1 | -15.2 |
| C–N(CH3)₂ | 1.8 | -10.4 |
Q. What experimental designs are optimal for studying the interfacial behavior of this compound on indoor surfaces (e.g., glass, polymers)?
- Methodological Answer :
- Adsorption studies : Use quartz crystal microbalance (QCM) to measure mass changes under controlled humidity (10–90% RH).
- Surface-enhanced Raman spectroscopy (SERS) : Detect monolayer formation on gold nanoparticles.
- Oxidative aging : Expose surfaces to ozone (50–200 ppb) and monitor degradation products via GC-MS .
Data Contradiction and Reproducibility
Q. What steps should researchers take to ensure reproducibility in crystallographic studies of this compound derivatives?
- Methodological Answer :
- Data deposition : Submit raw diffraction data to the Cambridge Structural Database (CSD) with deposition number CCDC XXXX.
- Refinement protocols : Use SHELXL with consistent parameters (e.g., isotropic vs. anisotropic displacement for non-H atoms).
- Cross-validation : Compare results with independent refinements using CRYSTAL or DSR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
